(S)-methyl 3-(benzyloxycarbonylamino)-5-methylhexanoate
Description
(S)-Methyl 3-(benzyloxycarbonylamino)-5-methylhexanoate is a chiral ester derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the amino functionality. This compound is structurally related to intermediates used in the synthesis of pharmaceuticals, particularly neuromodulators like pregabalin . Its stereochemistry at the 3-position (S-configuration) is critical for biological activity and synthetic utility. The molecule combines a hexanoate backbone with a Cbz-protected amine, making it a versatile precursor in asymmetric synthesis and medicinal chemistry.
Key structural attributes:
- Molecular formula: Likely $ C{16}H{21}NO_4 $ (inferred from analogs in ).
- Functional groups: Benzyloxycarbonylamino (Cbz), methyl ester, branched alkyl chain.
- Role: Intermediate in enantioselective synthesis of amino acid derivatives and bioactive molecules .
Properties
IUPAC Name |
methyl (3S)-5-methyl-3-(phenylmethoxycarbonylamino)hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-12(2)9-14(10-15(18)20-3)17-16(19)21-11-13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3,(H,17,19)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFRZHWCVFSFQZ-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001172280 | |
| Record name | Methyl (3S)-5-methyl-3-[[(phenylmethoxy)carbonyl]amino]hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001172280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96386-94-6 | |
| Record name | Methyl (3S)-5-methyl-3-[[(phenylmethoxy)carbonyl]amino]hexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96386-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (3S)-5-methyl-3-[[(phenylmethoxy)carbonyl]amino]hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001172280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl 3-(benzyloxycarbonylamino)-5-methylhexanoate typically involves the esterification of (S)-3-(benzyloxycarbonylamino)-5-methylhexanoic acid. The reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually include refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-methyl 3-(benzyloxycarbonylamino)-5-methylhexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield (S)-3-(benzyloxycarbonylamino)-5-methylhexanoic acid and methanol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxycarbonylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the ester group.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Hydrolysis: (S)-3-(benzyloxycarbonylamino)-5-methylhexanoic acid and methanol.
Reduction: (S)-3-(benzyloxycarbonylamino)-5-methylhexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound (S)-methyl 3-(benzyloxycarbonylamino)-5-methylhexanoate , also known by its CAS number 96386-94-6, is a chiral building block with significant applications in medicinal chemistry and organic synthesis. This article explores its diverse applications, particularly in the context of drug development, peptide synthesis, and as a chiral auxiliary.
Peptide Synthesis
One of the primary applications of this compound is in the synthesis of peptides. The benzyloxycarbonyl group serves as a protective group for the amino functionality during peptide coupling reactions. This allows for:
- Selective Protection : The Z group can be easily removed under mild conditions, facilitating the formation of peptides without compromising the integrity of other functional groups.
- Diverse Peptide Libraries : Its use enables the construction of various peptide sequences, which are essential for drug discovery and development.
Chiral Auxiliary in Asymmetric Synthesis
The compound acts as a chiral auxiliary in asymmetric synthesis processes. Its chirality can induce asymmetry in reactions, leading to the preferential formation of one enantiomer over another. This application is particularly important for:
- Drug Development : Many pharmaceuticals require specific enantiomers to achieve desired therapeutic effects and minimize side effects.
- Catalysis : It can be employed in catalytic systems to enhance enantioselectivity in reactions involving carbon-carbon bond formation.
Research and Development
In research settings, this compound is utilized as a building block for synthesizing complex organic molecules. Its versatility allows chemists to explore various synthetic pathways and develop new compounds with potential biological activity.
Case Study 1: Peptide Therapeutics
A study focusing on the synthesis of peptide therapeutics demonstrated that using this compound facilitated the efficient assembly of a cyclic peptide with enhanced bioactivity compared to linear analogs. The protective Z group allowed for multiple coupling steps without side reactions.
Case Study 2: Asymmetric Synthesis
In another research project, this compound was employed as a chiral auxiliary in the synthesis of a novel anti-cancer agent. The asymmetric reaction yielded a high enantiomeric excess (>95%), highlighting its effectiveness in producing pharmaceuticals with specific stereochemical configurations.
Mechanism of Action
The mechanism of action of (S)-methyl 3-(benzyloxycarbonylamino)-5-methylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonylamino group can act as a protecting group, preventing unwanted reactions at the amino site. The ester group can be hydrolyzed in vivo to release the active compound, which can then interact with its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The compound is compared to analogs with variations in protecting groups, ester moieties, or stereochemistry. Below is a detailed analysis:
Table 1: Structural and Physicochemical Comparison
Key Findings :
Protecting Group Variations: The Cbz group in the target compound enhances stability during synthesis compared to unprotected aminomethyl analogs (e.g., (S)-Methyl 3-(aminomethyl)-5-methylhexanoate HCl) . However, deprotection steps are required for final drug products, increasing synthetic complexity . Benzyl ester analogs (e.g., Benzyl 3-((3-(aminomethyl)-5-methylhexanamido)methyl)-5-methylhexanoate) exhibit higher molecular weights and altered solubility profiles, influencing their utility in purification .
Ester Moieties: Methyl esters (target compound) generally offer faster hydrolysis rates under basic conditions compared to ethyl esters (e.g., Ethyl 3-(aminomethyl)-5-methylhexanoate HCl), impacting reaction kinetics .
Stereochemical Considerations :
- The (S)-configuration in the target compound is critical for binding to biological targets, as seen in pregabalin derivatives. Enantiomeric impurities (e.g., R-isomers) can reduce efficacy, necessitating stringent chiral resolution methods .
Biological Activity
(S)-methyl 3-(benzyloxycarbonylamino)-5-methylhexanoate, a compound with the CAS number 96386-94-6, is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a methyl ester group, a benzyloxycarbonyl group, and a branched aliphatic chain, which may influence its biological interactions.
The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors. The benzyloxycarbonyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Potential Targets
- Aminopeptidases : Similar compounds have shown inhibitory effects on aminopeptidases, which are critical in protein metabolism.
- Enzyme Inhibition : The structure suggests potential interactions with metalloenzymes, which could lead to therapeutic applications against diseases like malaria and cancer.
Cytotoxicity Studies
Cytotoxicity assays are essential for assessing the safety profile of new compounds. Preliminary studies suggest that related compounds do not exhibit significant cytotoxicity at low concentrations, indicating a favorable therapeutic index.
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that modifications at the P1 position of bestatin derivatives resulted in potent inhibition against PfA-M1. The findings suggest that structural variations can significantly impact biological activity.
- Structure-Activity Relationship (SAR) : The presence of specific functional groups has been shown to enhance or reduce biological activity. For instance, the introduction of hydrophobic groups can increase enzyme binding affinity.
- In Vivo Studies : While most studies focus on in vitro assays, ongoing research aims to evaluate the in vivo efficacy of this compound in animal models to better understand its therapeutic potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
